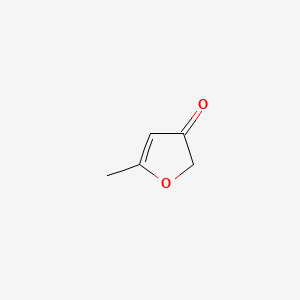

5-Methylfuran-3(2H)-one

Übersicht

Beschreibung

5-Methylfuran-3(2H)-one is an organic compound with the molecular formula C₅H₆O₂. It is a furan derivative, characterized by a furan ring with a methyl group at the 5-position and a ketone group at the 3-position. This compound is known for its role in various chemical reactions and its presence in natural products.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

5-Methylfuran-3(2H)-one can be synthesized through several methods. One common approach involves the cyclization of 4-oxo-2-pentenoic acid under acidic conditions. Another method includes the oxidation of 5-methylfurfural using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of 5-methylfurfural. This process typically employs a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methylfuran-3(2H)-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 5-methyl-2-furancarboxylic acid.

Reduction: Reduction of this compound can yield 5-methylfuran-3-ol.

Substitution: It can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: 5-Methyl-2-furancarboxylic acid.

Reduction: 5-Methylfuran-3-ol.

Substitution: Various substituted furans depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 5-Methylfuran-3(2H)-one serves as a versatile building block for synthesizing other compounds. It can undergo various chemical reactions, including:

- Oxidation : Converting the compound into carboxylic acids or other oxidized derivatives.

- Reduction : Transforming the ketone group into alcohols.

- Substitution : The furan ring can participate in electrophilic or nucleophilic substitution reactions.

These reactions enable the development of new materials and chemicals with tailored properties.

Biology

The biological significance of this compound has been explored in several studies:

- Quorum Sensing Mimic : Research indicates that this compound mimics bacterial quorum-sensing signals, specifically the autoinducer AI-2. It has been shown to interact with the LuxP receptor in Vibrio harveyi, influencing bioluminescence and signaling pathways in microbial communities .

- Potential Therapeutic Properties : Investigations into its bioactivity suggest that it may possess therapeutic properties relevant to drug discovery, particularly in targeting specific biomolecular interactions .

Medicine

In medicinal chemistry, this compound is being studied for its potential health benefits:

- Antidiabetic Activity : Some studies have indicated that compounds related to this compound exhibit hypoglycemic effects, suggesting a role in managing diabetes .

- Flavoring Agent : The compound is also recognized for its use as a flavoring agent in food products due to its pleasant aroma profile, contributing to its industrial relevance .

Case Study 1: Quorum Sensing Research

Case Study 2: Antidiabetic Properties

Another research effort focused on the antidiabetic effects of compounds related to this compound. The study utilized an integrative pharmacology approach to identify key active components that modulate glucose metabolism and lipid profiles in diabetic models. The findings suggest that these compounds could serve as leads for developing new antidiabetic agents .

Wirkmechanismus

The mechanism of action of 5-Methylfuran-3(2H)-one involves its interaction with various molecular targets. In biological systems, it can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modulation of enzyme activity and other cellular processes. The specific pathways involved depend on the context of its use and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Hydroxy-5-methyl-3(2H)-furanone: Another furan derivative with a hydroxyl group at the 4-position.

5-Methylfurfural: A precursor in the synthesis of 5-Methylfuran-3(2H)-one, with an aldehyde group at the 2-position.

2-Methylfuran: A simpler furan derivative with a methyl group at the 2-position.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ketone group at the 3-position allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.

Biologische Aktivität

5-Methylfuran-3(2H)-one, also known as 4-hydroxy-5-methyl-3(2H)-furanone (MHF), is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is a furan derivative characterized by a furan ring with a methyl group and a hydroxyl group at specific positions. Its molecular formula is , and it has been identified in various natural sources, including fermented foods. The compound exhibits both hydrophilic and lipophilic properties, making it versatile in biological interactions.

Quorum-Sensing Mimicry

Antimicrobial Properties

MHF has demonstrated antimicrobial properties against various pathogens. In laboratory settings, it has been shown to inhibit the growth of certain bacteria and fungi, which suggests potential applications in food preservation and as a natural antimicrobial agent .

Case Studies

Several studies have explored the effects of MHF in different contexts:

- Fermented Foods : MHF is commonly found in fermented products such as yogurt and cheese. Its presence contributes to flavor development and may enhance probiotic activity by promoting beneficial microbial interactions .

- Plant Growth Promotion : Some research suggests that MHF may play a role in plant-microbe interactions, potentially enhancing plant growth through improved nutrient uptake or stress resistance .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Eigenschaften

IUPAC Name |

5-methylfuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c1-4-2-5(6)3-7-4/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZCBMOGIYUCLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30188608 | |

| Record name | 5-Methylfuran-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid / herbaceous sweet odour | |

| Record name | 5-Methyl-3(2H)-furanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2249/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble, Soluble (in ethanol) | |

| Record name | 5-Methyl-3(2H)-furanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2249/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3511-32-8 | |

| Record name | 5-Methylfuran-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003511328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylfuran-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHYLFURAN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0380N8E30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of 5-Methylfuran-3(2H)-one derivatives in interspecies communication?

A1: Research indicates that 4-hydroxy-5-methylfuran-3(2H)-one (MHF), a derivative of this compound, acts as an interspecies signaling molecule. It mimics the activity of AI-2, a bacterial quorum sensing autoinducer. [] Quorum sensing is a process bacteria use to communicate and coordinate behavior based on population density. MHF has been shown to be produced by Saccharomyces cerevisiae and potentially other organisms, suggesting a broader role for AI-2-like signaling across different domains of life. []

Q2: How does the structure of the carbohydrate influence the formation of colored compounds like those containing the this compound moiety during food browning?

A2: The specific structure of the carbohydrate significantly impacts the formation of colored compounds, including those incorporating the this compound structure, during Maillard reactions responsible for food browning. [] For instance, pentoses like xylose can lead to the formation of orange-colored compounds like (2E)/(2Z)-4-hydroxy-5-methyl-2-[4-oxo-3-(pyrrolidin-1-yl)cyclopent-2-ene-1-ylidene]furan-3(2H)-one. In contrast, disaccharides like maltose exhibit lower browning efficiency due to their 1,4-glycosidic linkage, which hinders the release of key precursors needed for the formation of colored compounds. []

Q3: What is known about the stereochemistry and olfactory properties of 5-ethyl-4-hydroxy-2-methylfuran-3(2H)-one, a derivative of this compound?

A3: 5-ethyl-4-hydroxy-2-methylfuran-3(2H)-one, also known as homofuraneol, exists as a mixture of four stereoisomers due to its unique tautomeric keto-enol structure. [] These isomers, comprising two enantiomeric pairs, have been successfully separated and their odor characteristics analyzed. The absolute configuration of these isomers has been determined using techniques like vibrational circular dichroism (VCD) spectroscopy. This research contributes to understanding the structure-odor relationships within this class of compounds. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.